Lipophilicity Reduction (LogP) Relative to 6-Phenoxynicotinic Acid
Introduction of a bromine atom at the 5-position of 6-phenoxynicotinic acid reduces the compound's calculated partition coefficient (LogP), indicating lower lipophilicity and potentially altered membrane permeability or solubility characteristics [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.16 |
| Comparator Or Baseline | 6-Phenoxynicotinic acid (CAS 51362-38-0): LogP = 2.897 |
| Quantified Difference | ΔLogP = -0.737 (reduction of ~25%) |
| Conditions | Predicted values; comparator data sourced from Chembase (Enamine catalog entry). |
Why This Matters
This quantifiable difference in LogP informs selection for projects where fine-tuning lipophilicity is critical for optimizing pharmacokinetic parameters or avoiding solubility-limited assay issues.
- [1] Chembase. 6-Phenoxypyridine-3-carboxylic acid. CAS 51362-38-0. Available at: http://www.chembase.cn/substance-544487.html (accessed 2026). View Source
